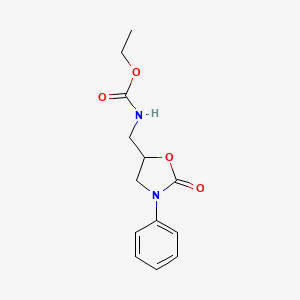![molecular formula C21H22N2OS B2890232 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-12-1](/img/structure/B2890232.png)
4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, closely related to 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, show significant potential in anticancer therapy. For instance, a study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of substituted benzamides, starting from 2-(4-methylphenyl)acetic acid, for their anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The tested compounds demonstrated moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Heterocyclic Synthesis
Another area of application is the synthesis of heterocyclic compounds, which are pivotal in the development of new therapeutic agents. Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, and pyrimidine. These compounds are foundational in medicinal chemistry for the development of drugs with potential biological activities (Mohareb et al., 2004).
Crystal Structure and Biological Studies
The crystal structure and biological activities of closely related thiazole derivatives have been studied, providing insights into their potential therapeutic applications. Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, analyzing their crystal structures through X-ray diffraction and evaluating their antioxidant and antibacterial activities. Such research underscores the structural and functional versatility of thiazole derivatives in developing new pharmacological agents (Karanth et al., 2019).
Supramolecular Gelators
The role of methyl functionality and S⋯O interaction in supramolecular gelation was investigated by Yadav and Ballabh (2020), who synthesized a new series of N-(thiazol-2-yl)benzamide derivatives. Their study not only adds to the understanding of gelation behavior but also opens up possibilities for designing new materials with specific properties, such as stability and minimum gelator concentration, which are critical in various industrial and biomedical applications (Yadav & Ballabh, 2020).
Antimicrobial Agents
The synthesis of thiazole derivatives as antimicrobial agents highlights their potential in combating microbial resistance. Bikobo et al. (2017) developed a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing significant antimicrobial activity against various bacterial and fungal strains. This research suggests that thiazole derivatives can be an essential source of new antimicrobial compounds, addressing the urgent need for innovative treatments against resistant pathogens (Bikobo et al., 2017).
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-7-9-17(10-8-14)20(24)22-12-11-19-16(3)23-21(25-19)18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCJYXXQYNGVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
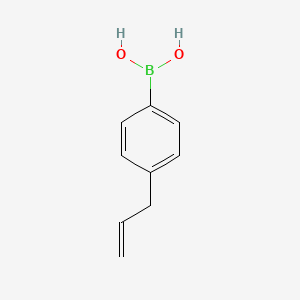
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)




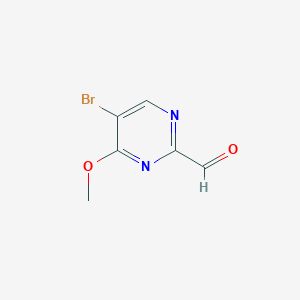
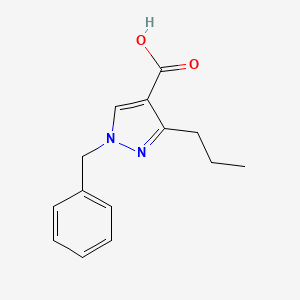
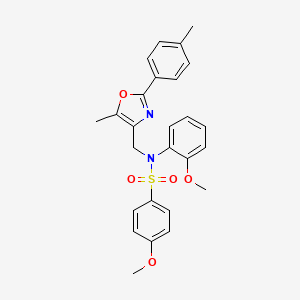
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2890164.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)
